An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl groups and the reactive chloro and cyano functionalities, make it a compound of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is presented below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be considered as such.
| Property | Value | Source |
| CAS Number | 62584-30-9 | [1] |
| Molecular Formula | C₉H₂ClF₆N | [1] |
| Molecular Weight | 273.56 g/mol | [1] |
| IUPAC Name | 4-chloro-3,5-bis(trifluoromethyl)benzonitrile | [1] |
| Synonyms | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| XLogP3-AA | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
Note: "Not available" indicates that experimental data for these properties could not be readily located in the public domain. The XLogP3-AA, hydrogen bond counts, and topological polar surface area are computed properties.
Synthesis
A common industrial synthesis for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile involves the cyanation of 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene. While specific, detailed experimental protocols are often proprietary, a general procedure can be outlined based on analogous reactions reported in patent literature.
General Experimental Protocol: Cyanation of an Aryl Halide
This protocol is a generalized representation and would require optimization for the specific substrate.
Materials:
-
4-chloro-3,5-bis(trifluoromethyl)chlorobenzene
-
Cuprous cyanide (CuCN) or Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene, the cyanating agent (e.g., 1.1-1.5 equivalents), and the palladium catalyst (e.g., 0.01-0.05 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of a complexing agent for copper, such as aqueous ferric chloride or ammonia, if CuCN was used.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
The following diagram illustrates the general workflow for this synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is not widely available in the public domain. However, based on its structure, the expected spectral characteristics can be predicted. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
-
¹H NMR: A single singlet in the aromatic region is expected for the two equivalent aromatic protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbons would be expected. The carbons attached to the trifluoromethyl groups will likely appear as quartets due to C-F coupling.
-
¹⁹F NMR: A single singlet is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹), C-Cl stretching, and C-F stretching vibrations would be anticipated.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, trifluoromethyl groups, and the cyano group.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is dictated by its functional groups.
-
Nucleophilic Aromatic Substitution: The chlorine atom is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a facile route to a diverse range of derivatives.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
The presence of two trifluoromethyl groups can significantly enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for drug candidates. These groups can also influence the binding affinity of a molecule to its biological target.
While specific signaling pathways modulated by this compound are not extensively documented, its utility as a scaffold in the synthesis of biologically active molecules suggests its derivatives could target a range of proteins. For example, similar trifluoromethylated aromatic structures are found in inhibitors of various enzymes and receptors.
The following diagram illustrates the potential for derivatization of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile in a drug discovery context.
Conclusion
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a valuable and reactive intermediate for the synthesis of complex organic molecules. Its utility in the preparation of novel compounds for pharmaceutical and agrochemical applications is clear, although a significant portion of the detailed experimental data remains within proprietary domains. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its key properties and potential for further exploration in the development of new chemical entities. It is recommended that any experimental work with this compound be preceded by a thorough literature search for the most up-to-date safety and handling information.





